(4-Aminophenyl)dimethylphosphine oxide (4-Aminophenyl)dimethylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 737751-54-1
VCID: VC7997610
InChI: InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
SMILES: CP(=O)(C)C1=CC=C(C=C1)N
Molecular Formula: C8H12NOP
Molecular Weight: 169.16 g/mol

(4-Aminophenyl)dimethylphosphine oxide

CAS No.: 737751-54-1

Cat. No.: VC7997610

Molecular Formula: C8H12NOP

Molecular Weight: 169.16 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminophenyl)dimethylphosphine oxide - 737751-54-1

Specification

CAS No. 737751-54-1
Molecular Formula C8H12NOP
Molecular Weight 169.16 g/mol
IUPAC Name 4-dimethylphosphorylaniline
Standard InChI InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
Standard InChI Key OHARHHSJWGEMMN-UHFFFAOYSA-N
SMILES CP(=O)(C)C1=CC=C(C=C1)N
Canonical SMILES CP(=O)(C)C1=CC=C(C=C1)N

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a phenyl ring with two functional groups: an amine (-NH2_2) at the para position and a dimethylphosphine oxide (-P(O)(CH3_3)2_2) group. This configuration is represented by the SMILES notation CP(=O)(C)C1=CC=C(C=C1)N. The phosphorus atom adopts a tetrahedral geometry, bonded to two methyl groups, an oxygen atom, and the aromatic ring.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name4-Dimethylphosphorylaniline
Molecular FormulaC8H12NOP\text{C}_8\text{H}_{12}\text{NOP}
Molecular Weight169.16 g/mol
Canonical SMILESCP(=O)(C)C1=CC=C(C=C1)N
InChI KeyOHARHHSJWGEMMN-UHFFFAOYSA-N

Synthesis and Derivatives

Table 2: Hydrochloride Derivative Properties

PropertyValueSource
Molecular FormulaC8H13ClNOP\text{C}_8\text{H}_{13}\text{ClNOP}
Molecular Weight205.62 g/mol
SMILESCP(=O)(C)C1=CC=C(C=C1)N.Cl

Reaction Chemistry

The compound’s amine and phosphine oxide groups enable diverse reactivity:

  • Amine Group: Participates in acylation, alkylation, and diazotization reactions.

  • Phosphine Oxide: Acts as a ligand in coordination chemistry or undergoes reduction to phosphines.

Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation.

Physicochemical Properties

Solubility and Stability

The free base exhibits limited solubility in polar solvents but dissolves in dimethyl sulfoxide (DMSO) or dichloromethane. The hydrochloride form shows improved aqueous solubility due to ionic character . Both compounds require storage at 2–8°C to prevent degradation .

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